N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methyl-N-[(4-methylphenyl)sulfonyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structural features, which include a benzisothiazole ring, a sulfonyl group, and a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the benzisothiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of Propanehydrazide Moiety: The final step involves the reaction of the sulfonylated benzisothiazole with a hydrazine derivative to form the propanehydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- N’-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
- [(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Uniqueness
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYL-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O5S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methyl-N-(4-methylphenyl)sulfonylpropanehydrazide |
InChI |
InChI=1S/C18H19N3O5S2/c1-12(2)18(22)21(28(25,26)14-10-8-13(3)9-11-14)19-17-15-6-4-5-7-16(15)27(23,24)20-17/h4-12H,1-3H3,(H,19,20) |
InChI Key |
MWUASDQKLQIBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.